3-[(2-Methoxyethyl)sulfamoyl]benzoic acid
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Overview
Description
“3-[(2-Methoxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 509094-14-8 . Its IUPAC Name is 3-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid . The compound has a molecular weight of 259.28 .
Molecular Structure Analysis
The InChI Code of “3-[(2-Methoxyethyl)sulfamoyl]benzoic acid” is 1S/C10H13NO5S/c1-16-6-5-11-17(14,15)9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(2-Methoxyethyl)sulfamoyl]benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications
Toxicity Assessment
Benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, have been studied for their toxic properties through experiments involving oral administration in laboratory rats. This research is crucial for understanding the impact of these compounds on the hepatorenal system, and their general toxicity in biological systems. (Gorokhova et al., 2020)
Luminescent Properties in Lanthanide Coordination
The influence of substituents like methoxy groups on the photophysical properties of lanthanide coordination compounds has been explored using benzoic acid derivatives. This research provides insights into the electronic structure and potential applications of these compounds in the field of luminescence. (Sivakumar et al., 2010)
Meta-C–H Functionalization
In organic synthesis, the meta-C–H functionalization of benzoic acid derivatives, including those with methoxy groups, has been explored. This process is significant for developing synthetically useful tools for organic synthesis and understanding the reactivity of these molecules. (Li et al., 2016)
Environmental Applications
Research on the environmental-friendly fabrication of adsorption resins for the removal of compounds like benzophenone-4 (which includes a methoxybenzophenone structure) from water highlights the environmental applications of these compounds. This research is critical for developing cost-effective and efficient methods for water purification. (Zhou et al., 2018)
Structural and Reactivity Studies
Detailed studies on the structure, vibrational analysis, and chemical reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid provide a deeper understanding of their molecular features. This research is crucial for applications in fields such as material science and molecular engineering. (Yadav et al., 2022)
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-methoxyethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-6-5-11-17(14,15)9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTKOTHXCBWNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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